R 64181
Description
R 64181 (referred to in clinical studies as Vunakizumab) is a humanized monoclonal antibody targeting interleukin-17A (IL-17A), developed for the treatment of moderate-to-severe plaque psoriasis. Its mechanism of action involves neutralizing IL-17A, a pro-inflammatory cytokine implicated in psoriasis pathogenesis. Clinical trials have demonstrated its efficacy in achieving high rates of skin clearance, as evidenced by Phase III trial results presented at the 2025 American Academy of Dermatology (AAD) Annual Meeting .
Key findings from Phase III trials include:
- Complete Skin Clearance: Significant improvements in Psoriasis Area Severity Index (PASI) scores, with a notable proportion of patients achieving complete (PASI 100) or near-complete (PASI 90–99) clearance .
- Patient-Reported Outcomes: Enhanced quality of life metrics, including reductions in pruritus and pain, particularly in patients with comorbidities such as metabolic syndrome .
Properties
IUPAC Name |
ethyl N-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N3O4S/c1-2-30-22(29)27-17-4-6-19(7-5-17)33-13-18-12-31-23(32-18,14-28-10-9-26-15-28)20-8-3-16(24)11-21(20)25/h3-11,15,18H,2,12-14H2,1H3,(H,27,29)/t18-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPIBXIQNMQSPY-MBSDFSHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC1=CC=C(C=C1)SC[C@@H]2CO[C@](O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95480-32-3 | |
| Record name | trans-Tubulozole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095480323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R 64181 typically involves multiple steps. The process begins with the preparation of the dioxolane ring, followed by the introduction of the dichlorophenyl and imidazole groups. The final step involves the formation of the carbamate linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The imidazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Ethyl N-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of R 64181 involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, inhibiting the activity of metalloenzymes. The dichlorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Vunakizumab’s profile, it is compared to other IL-17 inhibitors and biologics with overlapping therapeutic indications. The following table synthesizes key data from clinical trials and mechanistic studies:
Mechanistic and Clinical Insights:
- IL-17 vs. TNF-α Inhibitors: Unlike TNF-α inhibitors (e.g., adalimumab), Vunakizumab’s IL-17A blockade provides a more targeted approach to psoriasis-specific inflammation, reducing systemic immunosuppression risks .
- Safety : IL-17 inhibitors, including Vunakizumab, exhibit lower risks of tuberculosis reactivation compared to TNF-α blockers but may predispose patients to mild mucosal candidiasis due to IL-17’s role in antifungal immunity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
